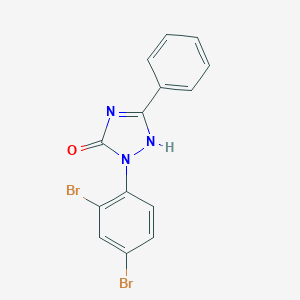
2,4-Dichloro-5-nitrobenzoic acid
Overview
Description
2,4-Dichloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3Cl2NO4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Nitration of 2,4-Dichlorobenzoic Acid: One common method involves the nitration of 2,4-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Chlorination of 5-Nitrobenzoic Acid: Another approach is the chlorination of 5-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives. This reaction is typically carried out in basic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly used to modify the solubility and reactivity of the compound.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Hydroxide ions, basic conditions.
Esterification: Alcohols, acid catalyst.
Major Products:
Reduction: 2,4-Dichloro-5-aminobenzoic acid.
Substitution: 2,4-Dihydroxy-5-nitrobenzoic acid.
Esterification: 2,4-Dichloro-5-nitrobenzoate esters.
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
These reactive species can then interact with cellular components, leading to various effects .
Biochemical Pathways
Nitro compounds can potentially affect a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The properties of nitro compounds suggest that they may be well-absorbed and could undergo extensive metabolism within the body .
Result of Action
Nitro compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress and damage to cellular structures .
Action Environment
The action, efficacy, and stability of 2,4-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .
Biochemical Analysis
Biochemical Properties
The nitro group in 2,4-Dichloro-5-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Metabolic Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Scientific Research Applications
2,4-Dichloro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-bacterial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dichloro-3-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
- 2,4-Dichloro-5-aminobenzoic acid
Comparison:
- 2,4-Dichloro-3-nitrobenzoic acid: Similar in structure but with the nitro group at the 3 position, leading to different reactivity and applications.
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
- 2,4-Dichloro-5-aminobenzoic acid: The amino group provides different reactivity compared to the nitro group, making it useful in different synthetic and biological contexts.
2,4-Dichloro-5-nitrobenzoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVRLLCMSPNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355327 | |
| Record name | 2,4-dichloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19861-62-2 | |
| Record name | 2,4-dichloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the crystal structure of 2,4-Dichloro-5-nitrobenzoic acid as determined by X-ray powder diffraction?
A1: X-ray powder diffraction analysis reveals that this compound crystallizes in the monoclinic system. [] The specific space group is P21/a (14). The unit cell dimensions are: a=13.761(2) Å, b=8.435(1) Å, c=7.684(1) Å, and β=99.85(1)°. [] This information provides valuable insights into the arrangement of molecules within the crystal lattice of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

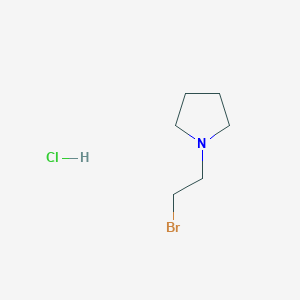
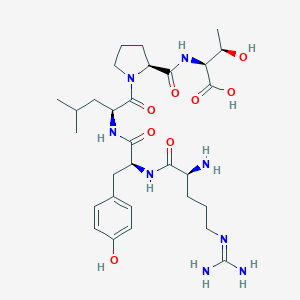
![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)
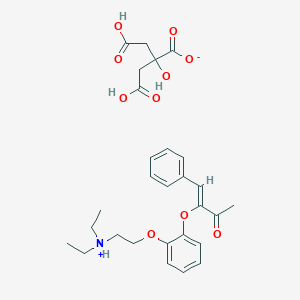

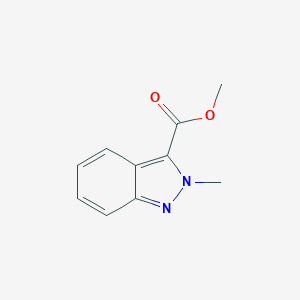




![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)


